molecular formula C13H14N2O2 B1611057 ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate CAS No. 77335-93-4

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

Cat. No. B1611057
CAS RN: 77335-93-4
M. Wt: 230.26 g/mol
InChI Key: NBVIVZIQTRTTBY-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Ethyl 4-methyl-5-imidazolecarboxylate forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is a solid with a pale yellow color . It has a melting point of 98-100°C, a predicted boiling point of 456.2±35.0 °C, and a predicted density of 1.131±0.06 g/cm3 . It is soluble in chloroform, ethyl acetate, and methanol .

Scientific Research Applications

1. Structural and Chemical Properties

  • Hydrolysis and Crystallization : Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, when hydrolyzed, leads to specific structural forms. For example, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate hydrolysis results in a crystalline dihydrate form, displaying significant hydrogen bonding and a three-dimensional network structure (Hai-qiang Wu, Zhi-gang Liu, & S. Ng, 2005).
  • Hydrogen-Bonded Supramolecular Structures : The molecules of similar compounds, like ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, are linked through hydrogen bonds, forming various dimensional structures, such as chains, sheets, and frameworks, which are essential for understanding their chemical and physical behaviors (M. Costa et al., 2007).

2. Synthesis and Intermediates

  • Key Intermediate in Medicinal Compounds : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a related compound, serves as a key intermediate in the synthesis of certain medicinal compounds, demonstrating the importance of these imidazole derivatives in pharmaceutical synthesis (Shen Zheng-rong, 2007).
  • Copper(II) Complex Formation : Ethylation of imidazole-4-acetate methyl ester, a related compound, is crucial in forming copper(II) complexes, which have applications in the field of coordination chemistry and potentially in catalysis [(A. Banerjee et al., 2013)](https://consensusapp/papers/synthesis-structure-properties-banerjee/a3d9477dd04759e8ba550310c3604941/?utm_source=chatgpt).

3. Molecular Structure Analysis

  • Crystal X-Ray Diffraction Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally similar to the one , has been analyzed using single crystal X-ray diffraction. This method is vital for determining molecular geometry and interactions, which can be crucial in understanding the behavior of such compounds in various applications (S. Viveka et al., 2016).

4. Biochemical and Medicinal Relevance

  • Enantiomer Resolution in Pharmaceuticals : The resolution of enantiomers in similar imidazole derivatives, like etomidate, demonstrates the significance of these compounds in medicinal chemistry, particularly in the synthesis of enantiomerically pure pharmaceuticals (J. Heykants, A. Knaeps, & M. Janssen, 1975).

5. Theoretical Investigations

  • Density Functional Theory Studies : Research involving compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (closely related to the subject compound) has used density functional theory (DFT) for theoretical investigations. Such studies help in understanding the electronic structure and potential reactivity of these molecules (S. Viveka et al., 2016).

properties

IUPAC Name

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVIVZIQTRTTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507519
Record name Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate

CAS RN

77335-93-4
Record name Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Shi, K Xu, C Jiang, Z Ding - The Journal of Organic Chemistry, 2018 - ACS Publications
ZnCl 2 -catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines has been developed. This convenient method allowed the efficient construction of a series of …
Number of citations: 40 pubs.acs.org

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